1-(3-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine
Description
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-27-18-5-2-4-17(14-18)23-10-12-24(13-11-23)20(26)16-6-7-19(21-15-16)25-9-3-8-22-25/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXMNSLZPUOBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the pyridine ring: This might involve a Hantzsch pyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling reactions: The final step would involve coupling the pyrazole, pyridine, and piperazine rings through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the pyrazole or pyridine rings.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonates could be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a wide range of applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Core Piperazine Derivatives
- 1-(3-Methoxyphenyl)piperazine dihydrochloride ():
- A simpler analog lacking the pyridine-pyrazole-carbonyl group.
- Synthesis involves nucleophilic substitution or esterification, similar to methods in and .
- Key differences: The absence of the pyridine-pyrazole moiety reduces molecular complexity and likely alters solubility (dihydrochloride salt vs. free base) .
Pyridine-Pyrazole Hybrids
-
- Structure: (8aR)-1,1-diphenyl-7-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one.
- Comparison: Shares the pyridine-pyrazole-carbonyl motif but incorporates an oxazolo-pyrazine core instead of piperazine.
- Relevance: Demonstrated as a hit compound in kinase-related studies, highlighting the importance of the pyrazole-pyridine fragment in binding interactions .
- 1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine (): Structure: Thiadiazole replaces the 3-methoxyphenyl group, and a trifluoromethyl group is present on pyridine. Molecular Weight: 343.33 g/mol (vs. ~395 g/mol estimated for the target compound).
Physicochemical Properties
Table 1: Comparison of Physical Properties
- Key Observations :
Antibacterial and Receptor-Binding Profiles
Kinase Inhibition Potential
- T-788 (): As a kinase inhibitor lead, its pyridine-pyrazole-carbonyl moiety may interact with ATP-binding pockets.
Biological Activity
1-(3-Methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound integrates several functional groups, including a piperazine ring, a pyridine ring, and a pyrazole moiety, which contribute to its diverse biological interactions.
- Molecular Formula : C20H21N5O2
- Molecular Weight : 363.4 g/mol
- CAS Number : 1251593-45-9
- Purity : Typically around 95%.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties. The following sections summarize key findings from recent research.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Against Cell Lines : Compounds structurally similar to 1-(3-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine showed IC50 values ranging from 28.8 to 124.6 µM against different neoplastic cell lines .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 (Colorectal) | 28.8 | EGFR Inhibition |
| Compound B | MCF-7 (Breast) | 45.0 | MEK1 Inhibition |
| Compound C | A549 (Lung) | 124.6 | c-MET Inhibition |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various protein targets associated with cancer progression:
- Binding Affinities : The compound demonstrated favorable binding energies with key kinases involved in cancer signaling pathways, such as EGFR and MEK1, with average ΔG values around -10.68 kcal/mol and -9.95 kcal/mol respectively . This suggests a strong potential for these compounds as inhibitors in targeted cancer therapies.
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Protein Kinases : The presence of the pyrazole moiety enhances the binding affinity to protein kinases, which are often overexpressed in tumors .
- Cell Cycle Arrest and Apoptosis Induction : Studies indicate that treatment with these compounds can lead to cell cycle arrest and apoptosis in cancer cells, further confirming their potential as therapeutic agents .
Case Study 1: In Vitro Analysis
In a controlled laboratory setting, derivatives of the compound were tested against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
Case Study 2: In Vivo Efficacy
An animal model study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with saline, highlighting its potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
